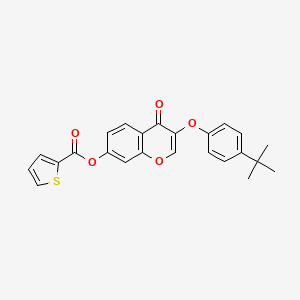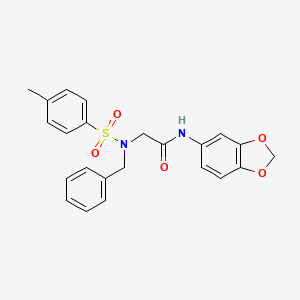![molecular formula C26H22N6O4 B11636182 6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)
6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that features a triazinoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazinoindole core: This can be achieved through a series of cyclization reactions involving hydrazine derivatives and indole precursors.
Benzylation: Introduction of the benzyl group is usually done via a nucleophilic substitution reaction.
Methoxylation: The dimethoxybenzoic acid moiety is introduced through esterification or direct methoxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazinoindole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with molecular targets such as DNA and proteins. The triazinoindole core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid have similar triazine cores but differ in their functional groups and applications.
Uniqueness
6-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its combination of a triazinoindole core with a benzyl group and dimethoxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C26H22N6O4 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
6-[(E)-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C26H22N6O4/c1-35-20-13-12-17(21(25(33)34)23(20)36-2)14-27-30-26-28-24-22(29-31-26)18-10-6-7-11-19(18)32(24)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,33,34)(H,28,30,31)/b27-14+ |
InChI Key |
QDIGNAWMDCLKEJ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11636108.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11636111.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)
![ethyl N-[(5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11636138.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)
![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636188.png)
![4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11636191.png)
![(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)
![butyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11636196.png)
